
Honokiol DCA
概要
説明
Honokiol dichloroacetate is a synthetic derivative of honokiol, a naturally occurring biphenolic compound extracted from the bark of Magnolia species. Honokiol has been traditionally used in Asian medicine for its anti-inflammatory, anti-oxidative, and anti-tumor properties. Honokiol dichloroacetate is designed to enhance the lipophilicity and bioavailability of honokiol, making it more effective in therapeutic applications .
準備方法
合成経路と反応条件: ホノキオールジクロロアセテートは、ホノキオールとジクロロ酢酸のエステル化によって合成されます。反応は通常、ジシクロヘキシルカルボジイミド (DCC) などの脱水剤と、ジクロロメタンなどの有機溶媒中の4-ジメチルアミノピリジン (DMAP) などの触媒の使用を伴います。 反応は室温で数時間行われ、その後カラムクロマトグラフィーで精製されます .
工業生産方法: ホノキオールジクロロアセテートの工業生産には、大規模なエステル化プロセスが関与します。反応条件は、収率と純度を最大化するように最適化されています。 連続フローリアクターと、高速液体クロマトグラフィー (HPLC) などの高度な精製技術の使用により、工業規模でのホノキオールジクロロアセテートの効率的な生産が保証されます .
化学反応の分析
反応の種類: ホノキオールジクロロアセテートは、次のようなさまざまな化学反応を起こします。
酸化: ホノキオールジクロロアセテートは、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、キノン誘導体に変換することができます。
還元: ホノキオールジクロロアセテートの還元は、水素化ホウ素ナトリウムなどの還元剤を使用して達成でき、ジヒドロ誘導体の生成につながります。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
生成される主要な生成物:
酸化: キノン誘導体。
還元: ジヒドロ誘導体。
置換: 置換されたホノキオール誘導体.
4. 科学研究への応用
ホノキオールジクロロアセテートは、幅広い科学研究への応用があります。
科学的研究の応用
Melanoma Treatment
Honokiol DCA has demonstrated promising results in preclinical studies against melanoma, particularly in models resistant to vemurafenib:
- In Vivo Efficacy : Studies have shown that this compound significantly inhibits tumor growth in both A375 melanoma and LM36R (vemurafenib-resistant) models, indicating its potential as a therapeutic option for resistant melanoma cases .
- Mechanistic Insights : In addition to inducing apoptosis, this compound's ability to alter mitochondrial dynamics and enhance ROS production presents a novel approach to targeting aggressive melanoma phenotypes .
Other Cancer Types
Research indicates that this compound may also be effective against various other cancers:
- Breast and Lung Cancers : Honokiol has been noted for its anti-neoplastic effects across multiple cancer types, including breast and lung cancers, where it inhibits cell proliferation and induces apoptosis .
- Renal Cell Carcinoma : Another study highlighted that honokiol inhibits migration and invasion of renal cell carcinoma cells through specific signaling pathways, showcasing its broader applicability in different malignancies .
Case Study 1: Melanoma Resistance
A study conducted on LM36 and LM36R melanoma cell lines demonstrated that this compound effectively inhibited growth in the resistant LM36R line while showing limited effects on the parental LM36 line. This highlights the compound's potential as a targeted therapy for resistant forms of melanoma .
Case Study 2: Gene Expression Profiling
Gene expression analysis from tumors treated with this compound revealed significant upregulation of genes related to mitochondrial function and tumor suppression. This suggests that this compound not only acts directly on tumor cells but also modifies their metabolic environment to enhance treatment efficacy .
Comparative Data Table
Cancer Type | This compound Effect | Mechanism |
---|---|---|
Melanoma | Significant tumor growth inhibition | Induction of ROS, mitochondrial normalization |
Breast Cancer | Inhibition of cell proliferation | Apoptosis induction |
Lung Cancer | Reduction in tumor viability | Cell cycle arrest |
Renal Cell Carcinoma | Suppression of migration | Activation of RhoA/ROCK/MLC signaling |
作用機序
ホノキオールジクロロアセテートは、複数のメカニズムを通じてその効果を発揮します。
分子標的: それは、コハク酸脱水素酵素などのミトコンドリア酵素を標的にし、細胞呼吸を増加させます。
関与する経路: それは、ダイナミン関連タンパク質1 (DRP1) のリン酸化を阻害し、ミトコンドリアの正常化を促進し、癌細胞のアポトーシスを誘導します。
類似化合物:
マグノロール: マグノリア属の植物由来の別のビフェノール化合物で、類似の抗炎症作用と抗腫瘍作用があります。
ヘキサフルオロホノキオール: ホノキオールのフッ素化アナログで、親油性と抗癌活性が向上しています.
ホノキオールジクロロアセテートの独自性: ホノキオールジクロロアセテートは、ホノキオールに比べて、親油性とバイオアベイラビリティが向上しているため、ユニークです。 この修飾により、特に薬剤耐性癌細胞を標的とした治療用途において、より効果的になります .
類似化合物との比較
Magnolol: Another biphenolic compound from Magnolia species with similar anti-inflammatory and anti-tumor properties.
Hexafluoro honokiol: A fluorinated analog of honokiol with enhanced lipophilicity and anti-cancer activity.
Uniqueness of Honokiol Dichloroacetate: Honokiol dichloroacetate is unique due to its enhanced lipophilicity and bioavailability compared to honokiol. This modification allows it to be more effective in therapeutic applications, particularly in targeting drug-resistant cancer cells .
生物活性
Honokiol DCA (Honokiol bis-dichloroacetate) is a derivative of honokiol, a natural compound derived from the bark of Magnolia trees. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment due to its antineoplastic properties. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
This compound exhibits several biological activities through various mechanisms, which include:
- Inhibition of TRAP1 : this compound acts as a selective allosteric inhibitor of the mitochondrial chaperone TRAP1 (tumor necrosis factor receptor-associated protein 1). This inhibition enhances the activity of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, by blocking TRAP1's inhibitory effects .
- Induction of Reactive Oxygen Species (ROS) : The compound has been shown to increase ROS generation, which is crucial in inducing apoptosis in cancer cells. In particular, it has demonstrated efficacy against vemurafenib-resistant melanoma by enhancing mitochondrial respiration and normalizing mitochondrial function .
- Activation of SIRT3 : this compound activates SIRT3, a mitochondrial deacetylase that plays a pivotal role in regulating metabolic processes and promoting oxidative phosphorylation (OXPHOS). This activation leads to improved energy metabolism and cell survival under stress conditions .
Biological Effects
This compound's biological effects have been extensively studied in various cancer models. Key findings include:
- Antineoplastic Activity : this compound has shown significant activity against aggressive melanoma cells, particularly those resistant to standard treatments like vemurafenib. In vivo studies demonstrated that it inhibited tumor growth in resistant melanoma models while sparing normal cells .
- Cell Death Induction : The compound induces both apoptotic and necrotic cell death pathways. It activates caspases, leading to programmed cell death in various cancer cell lines, including leukemia and melanoma .
Case Study 1: Melanoma Resistance
A study evaluated the effects of this compound on two melanoma cell lines: LM36 (sensitive) and LM36R (vemurafenib-resistant). Results indicated that this compound effectively reduced tumor growth in LM36R cells while having minimal effect on LM36 cells. Gene expression analysis revealed upregulation of succinate dehydrogenase B (SDHB), supporting the compound's role in enhancing mitochondrial respiration .
Case Study 2: B-Cell Chronic Lymphocytic Leukemia (B-CLL)
Another investigation focused on the effects of Honokiol on B-CLL cells. The results showed that honokiol induced significant apoptosis in B-CLL cells compared to normal peripheral blood mononuclear cells (PBMCs). The mechanism involved the activation of caspases and increased levels of annexin V-positive cells, indicating effective induction of programmed cell death .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound across different studies:
特性
IUPAC Name |
[4-[2-(2,2-dichloroacetyl)oxy-5-prop-2-enylphenyl]-2-prop-2-enylphenyl] 2,2-dichloroacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl4O4/c1-3-5-13-7-9-18(30-22(28)20(25)26)16(11-13)14-8-10-17(15(12-14)6-4-2)29-21(27)19(23)24/h3-4,7-12,19-20H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJLHVAHFGNFFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)OC(=O)C(Cl)Cl)C2=CC(=C(C=C2)OC(=O)C(Cl)Cl)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。